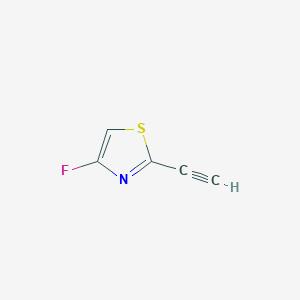

Thiazole, 2-ethynyl-4-fluoro-

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Organic and Materials Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the realm of organic chemistry. sysrevpharm.org Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide array of complex molecules. benthamdirect.com In medicinal chemistry, the thiazole nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.govresearchgate.net This is evidenced by its presence in numerous FDA-approved drugs, which exhibit a broad spectrum of therapeutic applications, including antimicrobial, antiretroviral, antifungal, and anticancer activities. nih.govnih.govresearchgate.net The thiazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for high-affinity binding to biological targets. researchgate.net

Beyond pharmaceuticals, thiazole derivatives are finding increasing applications in materials science. kuey.net Their inherent aromaticity and the presence of heteroatoms confer unique electronic and photophysical properties. numberanalytics.com Consequently, thiazole-based compounds are being explored for their use in the development of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing molecules can act as efficient emitters or charge-transporting materials in OLED devices. numberanalytics.com

Organic Photovoltaics (OPVs): Their ability to absorb light and facilitate charge separation makes them promising candidates for use in solar cells. kuey.net

Organic Field-Effect Transistors (OFETs): The ordered packing of thiazole derivatives can lead to high charge carrier mobility, a key requirement for transistor applications. kuey.net

The continuous development of novel synthetic methodologies for the construction and functionalization of the thiazole ring further underscores its importance in modern chemical research. benthamdirect.com

Table 1: Examples of Thiazole-Containing FDA-Approved Drugs

| Drug Name | Therapeutic Use |

| Ritonavir | Antiretroviral |

| Abafungin | Antifungal |

| Sulfathiazole | Antibacterial |

| Meloxicam | Anti-inflammatory |

| Dasatinib | Anticancer |

Strategic Importance of Ethynyl (B1212043) and Fluoro Functionalities in Heterocyclic Systems

The introduction of specific functional groups, such as ethynyl and fluoro substituents, onto a heterocyclic core like thiazole is a deliberate strategy employed by chemists to fine-tune molecular properties. Each group imparts distinct characteristics that can enhance the parent molecule's utility.

The ethynyl group (-C≡CH) is a small, rigid, and linear functional group that has found widespread use in drug design and materials science. Its key contributions include:

Structural Rigidity: The triple bond introduces conformational constraint, which can be advantageous for optimizing binding to a biological target by reducing the entropic penalty upon binding.

Linker Moiety: It serves as an effective and predictable linker to connect different molecular fragments. Its linearity ensures that the attached groups are held at a well-defined distance and orientation.

Bioisostere: The ethynyl group can act as a bioisostere for other chemical groups, such as amide bonds, offering improved metabolic stability.

Chemical Handle: The terminal alkyne is a versatile functional group for further chemical modifications through reactions like the Sonogashira coupling or "click" chemistry.

The fluoro substituent (-F) , the smallest and most electronegative of the halogens, is frequently incorporated into bioactive molecules and advanced materials. Its strategic importance stems from several factors:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can lead to an increased half-life and improved bioavailability of a drug.

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, which can be crucial for optimizing a molecule's pharmacokinetic profile.

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, with biological targets, thereby enhancing binding affinity.

PET Imaging: The radioactive isotope fluorine-18 (B77423) is a widely used positron emitter in Positron Emission Tomography (PET), a powerful in-vivo imaging technique. Incorporating a fluorine atom into a molecule allows for its radiolabeling and use as a PET tracer to study biological processes and for medical diagnostics.

The combination of both ethynyl and fluoro functionalities on a thiazole scaffold, as in "Thiazole, 2-ethynyl-4-fluoro-," presents a molecule with a unique combination of rigidity, reactivity, and metabolic stability, making it an intriguing candidate for further investigation in various research areas.

Overview of Research Directions for Multiply Substituted Thiazoles

The field of multiply substituted thiazoles is a vibrant and rapidly evolving area of chemical research, driven by the quest for novel molecules with enhanced performance in a variety of applications. Current research directions are diverse and interdisciplinary, spanning medicinal chemistry, agrochemicals, and materials science.

In medicinal chemistry , a primary focus is the development of new therapeutic agents with improved efficacy and safety profiles. nih.gov Researchers are actively designing and synthesizing multiply substituted thiazoles as:

Enzyme Inhibitors: The thiazole scaffold can be elaborated with various substituents to achieve potent and selective inhibition of specific enzymes implicated in diseases such as cancer and inflammation.

Receptor Ligands: By strategically placing functional groups on the thiazole ring, chemists can create ligands that bind with high affinity and selectivity to specific receptors, such as G protein-coupled receptors (GPCRs), which are important drug targets.

Antimicrobial Agents: The rise of antibiotic resistance has spurred the search for new classes of antimicrobial drugs. Multiply substituted thiazoles are being investigated for their potential to combat resistant strains of bacteria and fungi. nih.gov

In the realm of agrochemicals , research is directed towards the discovery of new and more effective pesticides and herbicides. kuey.net The thiazole core can be functionalized to create compounds that are potent against specific pests or weeds while exhibiting low toxicity to non-target organisms and the environment.

Materials science represents another exciting frontier for multiply substituted thiazoles. kuey.netnumberanalytics.com The ability to tune the electronic and optical properties of the thiazole ring through substitution makes these compounds attractive for applications in:

Organic Electronics: As mentioned earlier, functionalized thiazoles are being investigated for use in OLEDs, OPVs, and OFETs. Research is focused on designing molecules with optimized energy levels, charge transport properties, and stability. kuey.net

Sensors: The sensitivity of the thiazole ring's electronic structure to its environment can be harnessed to develop chemical sensors for the detection of specific analytes.

Dyes and Pigments: The chromophoric properties of certain thiazole derivatives make them suitable for use as colorants in various applications. kuey.net

A key enabling aspect of all these research directions is the continued development of innovative and efficient synthetic methodologies . Organic chemists are constantly seeking new ways to construct and functionalize the thiazole ring with greater control and versatility, which is crucial for accessing novel and complex molecular architectures. benthamdirect.com

Compound and Substance Information

Table 2: Chemical Compound Data for Thiazole, 2-ethynyl-4-fluoro-

| Property | Value |

| IUPAC Name | 2-ethynyl-4-fluorothiazole |

| CAS Number | 872122-47-9 |

| Molecular Formula | C₅H₂FNS |

| Molecular Weight | 127.14 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-4-fluoro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2FNS/c1-2-5-7-4(6)3-8-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRLZWHJISBEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC(=CS1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiazole, 2 Ethynyl 4 Fluoro and Its Precursors

Foundational Strategies for Thiazole (B1198619) Ring Construction

The construction of the thiazole ring is a well-established field in heterocyclic chemistry. For the specific case of a 4-fluorothiazole derivative, these methods are adapted by using fluorinated starting materials.

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole nucleus. chemrxiv.orgnih.gov The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. mdpi.com To synthesize a 4-fluorophenyl substituted thiazole, a key precursor such as 2-bromo-1-(4-fluorophenyl)ethanone would be reacted with a thioamide.

The mechanism proceeds via an initial S-alkylation of the thioamide sulfur on the α-haloketone, forming an intermediate that subsequently cyclizes through the nucleophilic attack of the thioamide nitrogen onto the ketone's carbonyl carbon. A final dehydration step then yields the aromatic thiazole ring. For instance, the reaction of 2-bromo-4'-fluoroacetophenone with various thiosemicarbazones (a thioamide derivative) in refluxing ethanol leads to the formation of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in good yields (61-80%). nih.gov

Contemporary adaptations of the Hantzsch synthesis aim to overcome limitations such as the use of lachrymatory and unstable α-haloketones. One notable adaptation is the use of stable and convenient diazoketones as synthetic equivalents for α-haloketones. chemrxiv.org This modified, one-pot procedure reacts diazoketones with thiourea or thiosemicarbazide, offering a versatile and scalable alternative to the classical method. chemrxiv.org

Table 1: Examples of Hantzsch Synthesis for 4-Substituted Thiazoles

| α-Haloketone/Precursor | Thioamide Source | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4'-fluoroacetophenone | Aryl-thiosemicarbazones | Ethanol, Reflux | 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | nih.gov |

| α-Diazoketones | Thiourea | Not specified | 2-Amino-4-arylthiazoles | High | chemrxiv.org |

| p-Bromoacetophenone | Thiourea | Iodine | 4-(4-bromophenyl)thiazol-2-amine | Not specified | nih.gov |

Condensation reactions involving thioamides are central to many thiazole syntheses, with the Hantzsch reaction being the most prominent example. The versatility of this approach lies in the ability to vary both the thioamide and the α-halocarbonyl component to achieve a wide range of substituted thiazoles. nih.gov

To ultimately install an ethynyl (B1212043) group at the 2-position via a Sonogashira coupling, a halogen atom must first be present at this position. A common strategy involves synthesizing a 2-aminothiazole precursor, which can then be converted to the corresponding 2-halothiazole. This is typically achieved by using thiourea as the thioamide component in a Hantzsch synthesis with an appropriate α-haloketone. The resulting 2-amino-4-fluorophenylthiazole can then undergo a Sandmeyer-type reaction. For example, 2-amino-4-phenylthiazole can be converted to 2-bromo-4-phenylthiazole by treatment with n-butyl nitrite and copper(II) bromide. researchgate.net This two-step sequence provides the necessary 2-halothiazole substrate for subsequent cross-coupling reactions.

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. iau.irnih.gov Several MCRs have been developed for the synthesis of substituted thiazoles. These one-pot procedures are advantageous as they reduce the need for isolating intermediates, thereby saving time, reagents, and solvents. iau.ir

For instance, a three-component reaction between phenylglyoxal, lawsone, and various thioamides can produce fully substituted 1,3-thiazoles in high yields (88-91%). acs.org Another MCR involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst to yield thiazole derivatives. iau.ir A novel chemoenzymatic one-pot MCR catalyzed by trypsin has also been developed, reacting secondary amines, benzoyl isothiocyanate, and dimethyl but-2-ynedioate to form thiazole derivatives with yields up to 94% under mild conditions. nih.gov These methods showcase the power of MCRs to rapidly generate molecular diversity.

When using unsymmetrical reagents in the Hantzsch synthesis, the formation of two possible regioisomers is a potential issue. Achieving regiocontrol to selectively obtain the desired 2,4-disubstituted thiazole is critical. The reaction between an α-haloketone and a thioamide typically proceeds through the initial formation of a C-S bond, followed by cyclization and dehydration. The regiochemical outcome is determined by which nitrogen atom of the thioamide derivative attacks the carbonyl carbon.

Studies on the regioselective synthesis of disubstituted thiazoles have shown that reaction conditions and substrate structure can direct the outcome. For example, facile and efficient methods have been reported for the selective synthesis of 2,4- and 2,5-disubstituted-1,3-thiazoles by reacting 2-oxo-2-(amino)ethanedithioates with either α-haloketones or tosylmethyl isocyanide (TosMIC), respectively. thieme-connect.comrsc.org The reaction with α-haloketones consistently yields 2,4-disubstituted thiazoles, demonstrating excellent regiocontrol. thieme-connect.com Similarly, palladium(II) acetate has been used to catalyze the highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org Careful selection of reagents and reaction pathways is therefore essential to ensure the formation of the required 4-fluoro-substituted thiazole precursor without contamination from its 5-fluoro isomer.

Methodologies for Stereoselective and Regioselective Introduction of the Ethynyl Group

Once the 2-halo-4-fluorothiazole scaffold is in hand, the final key transformation is the introduction of the ethynyl moiety at the C2 position. Palladium-catalyzed cross-coupling reactions are the premier tool for this type of C-C bond formation.

The Sonogashira reaction is a powerful and versatile cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is the method of choice for converting the 2-bromo-4-fluorothiazole intermediate into the target compound, Thiazole, 2-ethynyl-4-fluoro-.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a copper(I) co-catalyst, usually copper(I) iodide (CuI), and an amine base like triethylamine or diisopropylamine. organic-chemistry.orgnih.gov The catalytic cycle involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the 2-bromo-4-fluorothiazole to form a Pd(II) complex.

Transmetalation: Concurrently, the terminal alkyne reacts with the copper(I) iodide and base to form a copper(I) acetylide intermediate. This intermediate then transfers the alkyne group to the palladium complex.

Reductive Elimination: The Pd(II) complex eliminates the final product, the 2-ethynyl-4-fluorothiazole, and regenerates the active Pd(0) catalyst. almerja.com

The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups. wikipedia.org To introduce a simple ethynyl group, trimethylsilylacetylene is often used, as the trimethylsilyl (TMS) group can be easily removed post-coupling using a base like potassium carbonate or a fluoride (B91410) source.

Variants of the Sonogashira protocol have been developed to address certain limitations, such as the copper-free Sonogashira reaction. These variants are particularly useful in syntheses where the presence of copper could lead to undesirable side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling). nih.gov These protocols often employ specialized ligands or different base/solvent systems to facilitate the reaction in the absence of a copper co-catalyst.

Table 2: Typical Conditions for Sonogashira Cross-Coupling

| Aryl Halide | Alkyne | Palladium Catalyst | Co-Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| Aryl/Vinyl Halide | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | THF or DMF | wikipedia.org |

| Aryl Bromides | Terminal Alkyne | Pd(OAc)₂ | (N-Heterocyclic Carbene) | Et₃N | Pyrrolidine | libretexts.org |

| Aryl Iodides | Terminal Alkyne | PdCl₂(dppf) | None (Copper-free) | Cs₂CO₃ | DMF | nih.gov |

| 2-Halo-heterocycles | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | wikipedia.org |

Alternative Alkynylation Strategies for Thiazole Derivatives

The introduction of an ethynyl group onto a thiazole ring can be achieved through several modern synthetic methods. Traditional approaches often involve Sonogashira coupling of a halogenated thiazole precursor. However, more recent strategies focus on the direct C-H alkynylation, offering a more atom-economical route.

One such advanced strategy involves the direct alkynylation of arenes with copper acetylides. This method presents advantages such as good functional group tolerance and mild reaction conditions, making it suitable for complex molecule synthesis mdpi.com. For thiazole derivatives, direct C-H functionalization can be challenging due to the electronic nature of the ring. The pi-electron density in the thiazole ring designates C5 as the primary site for electrophilic substitution, while the proton at C2 is susceptible to deprotonation wikipedia.org. This inherent reactivity can be exploited for regioselective alkynylation at the 2-position.

Recent developments in transition-metal catalyzed direct C-H alkenylation, alkylation, and alkynylation of azoles have provided a range of catalytic systems to achieve these transformations mdpi.com. For instance, palladium-catalyzed systems have been employed for the C2-selective olefination of thiazoles, and similar principles can be extended to alkynylation mdpi.com.

| Alkynylation Strategy | Catalyst/Reagent | Key Features | Potential Application |

| Direct C-H Alkynylation | Copper Acetylides | Mild conditions, good functional group tolerance mdpi.com. | Introduction of the ethynyl group at the C2 position of a pre-formed 4-fluorothiazole. |

| Palladium-Catalyzed C-H Functionalization | Pd(OAc)2 / Ligand | High regioselectivity for the C2 position mdpi.com. | Can be adapted for direct alkynylation of the thiazole core. |

Protecting Group Strategies for Ethynyl Moieties

Due to the acidity of the terminal proton of the ethynyl group, its protection is often necessary during multi-step syntheses to prevent unwanted side reactions ccspublishing.org.cnccspublishing.org.cn. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Trialkylsilyl groups are the most commonly employed protecting groups for terminal alkynes ccspublishing.org.cngelest.comcureffi.org. Among these, trimethylsilyl (TMS) and triethylsilyl (TES) are readily introduced and removed under mild conditions. For increased stability, bulkier silyl (B83357) groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are often preferred cureffi.orgneliti.com.

The introduction of these silyl groups is typically achieved by treating the terminal alkyne with the corresponding silyl halide in the presence of a base. Deprotection is commonly accomplished using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic or basic conditions gelest.comcureffi.org.

| Protecting Group | Abbreviation | Common Deprotection Reagent | Key Characteristics |

| Trimethylsilyl | TMS | K2CO3/MeOH, TBAF gelest.comcureffi.org | Easily removed, suitable for robust substrates. |

| tert-Butyldimethylsilyl | TBS | TBAF, HF cureffi.org | More stable than TMS to acidic and basic conditions. |

| Triisopropylsilyl | TIPS | TBAF | Offers high stability due to steric hindrance. |

Methodologies for Stereoselective and Regioselective Introduction of the Fluoro Group

The introduction of a fluorine atom at the C4 position of the thiazole ring is a critical step. The regioselectivity of this transformation is paramount, and various fluorination strategies can be considered.

Nucleophilic fluorination typically involves the displacement of a suitable leaving group by a fluoride ion source. This approach can be challenging due to the poor nucleophilicity and high basicity of the fluoride ion ucla.edu. However, the development of advanced fluorinating agents and reaction conditions has expanded the scope of this transformation.

For the synthesis of 4-fluorothiazole derivatives, a precursor such as 4-bromo or 4-chlorothiazole could be subjected to nucleophilic aromatic substitution (SNA_r) with a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a phase-transfer catalyst in a polar aprotic solvent. The success of this approach is highly dependent on the activation of the thiazole ring towards nucleophilic attack.

Electrophilic fluorination involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). This is a common method for the fluorination of aromatic and heteroaromatic compounds. For thiazoles, the C5 position is the most electron-rich and thus the most likely site for electrophilic attack wikipedia.org. Therefore, direct electrophilic fluorination of a 2-ethynylthiazole (B51339) might not yield the desired 4-fluoro isomer.

However, strategies can be employed to direct the fluorination to the C4 position. One approach could involve the use of a directing group or the specific activation of the C4 position. Electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used in these transformations fao.orgthieme-connect.com. Palladium-catalyzed direct ortho-fluorination using NFSI has been reported for 2-arylbenzothiazoles, which could potentially be adapted for other thiazole systems fao.org.

| Fluorination Reagent | Type | Mechanism | Considerations for Thiazole |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Delivers "F+" to an electron-rich center. | May require a directing group for C4 selectivity fao.org. |

| Selectfluor® | Electrophilic | F-TEDA-BF4, a powerful electrophilic fluorinating agent. | Often used for fluorination of electron-rich heterocycles thieme-connect.com. |

| Cesium Fluoride (CsF) | Nucleophilic | Source of F- for SNAr reactions. | Requires an activated thiazole precursor with a good leaving group at C4. |

Advanced Fluoromethylation Techniques

While the target compound contains a fluoro group, it is relevant to mention advanced techniques for introducing fluorine-containing moieties. Fluoromethylation, the introduction of a -CH2F group, can significantly alter the physicochemical properties of a molecule nih.gov. Recent advancements have focused on visible light-mediated radical fluoromethylation using commercially available reagents like fluoroiodomethane nih.gov. Although not directly applicable to the synthesis of "Thiazole, 2-ethynyl-4-fluoro-", these methods highlight the progress in organofluorine chemistry.

Integrated Synthetic Pathways for Thiazole, 2-ethynyl-4-fluoro-

The synthesis of Thiazole, 2-ethynyl-4-fluoro- can be envisioned through several integrated pathways, combining the aforementioned methodologies.

Pathway A: Late-Stage Alkynylation

Thiazole Ring Formation: Synthesis of a 2-halo-4-fluorothiazole precursor. This could be achieved through established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis, followed by halogenation and fluorination steps nih.govnih.govnih.govjptcp.com.

Alkynylation: Sonogashira coupling of the 2-halo-4-fluorothiazole with a protected alkyne (e.g., trimethylsilylacetylene).

Deprotection: Removal of the silyl protecting group to yield the final product.

Pathway B: Late-Stage Fluorination

Thiazole Ring Formation and Alkynylation: Synthesis of a 2-ethynylthiazole precursor with a suitable protecting group on the alkyne. This could involve the synthesis of a 2-halothiazole followed by Sonogashira coupling.

Fluorination: Introduction of the fluorine atom at the C4 position. This would likely involve a directed electrophilic fluorination or a nucleophilic substitution on a pre-functionalized C4 position.

Deprotection: Removal of the alkyne protecting group.

Pathway C: Ring Formation from Fluorinated Precursors

Synthesis of a Fluorinated Building Block: Preparation of a fluorinated thioamide or a related precursor.

Thiazole Ring Formation: Cyclization of the fluorinated precursor with a suitable partner to construct the 4-fluorothiazole ring, potentially with the ethynyl group or a precursor already in place.

The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the compatibility of the functional groups at each stage.

Sequential Functionalization Protocols

Sequential functionalization involves the step-by-step construction of the target molecule, typically by first forming the core heterocyclic ring and then introducing the desired substituents. A common and versatile method for forming the thiazole ring itself is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

A plausible sequential synthesis for Thiazole, 2-ethynyl-4-fluoro- would begin with the formation of a 4-fluoro-2-halothiazole precursor. This can be followed by the introduction of the ethynyl group at the 2-position. A key reaction for this second step is the Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Proposed Sequential Synthesis Pathway:

Formation of 4-Fluorothiazole Ring: A fluorinated starting material, such as a fluoro-substituted α-haloketone, would react with a suitable thioamide (e.g., thioformamide) via the Hantzsch synthesis to yield a 4-fluorothiazole intermediate.

Halogenation at C2-position: The 4-fluorothiazole intermediate is then halogenated at the 2-position, for example using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to produce a 2-halo-4-fluorothiazole. This compound serves as the direct precursor for the final step.

Ethynylation: The 2-halo-4-fluorothiazole undergoes a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene. This is followed by a deprotection step to reveal the terminal ethynyl group, yielding the final product, Thiazole, 2-ethynyl-4-fluoro-. The use of palladium catalysts for functionalizing thiazole halides is a well-established strategy.

Convergent Synthesis Approaches

Convergent synthesis involves the independent preparation of molecular fragments that are later combined to form the final product. This strategy can be more efficient for complex molecules by reducing the number of linear steps and allowing for the separate optimization of each fragment's synthesis.

For Thiazole, 2-ethynyl-4-fluoro-, a convergent approach would involve the synthesis of a 4-fluoro-2-halothiazole fragment and a suitable ethynylating agent, which are then coupled in a final key step. This approach is conceptually similar to the final step of the sequential synthesis but emphasizes the modular combination of two advanced intermediates. One-pot convergent reactions, where multiple steps are carried out in the same reaction vessel, have been successfully used to create complex thiazole-containing systems, demonstrating the power of this strategy.

Example of a Convergent Coupling Step:

| Reactant A | Reactant B | Catalyst System | Product |

| 2-Bromo-4-fluorothiazole | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 2-(Trimethylsilylethynyl)-4-fluorothiazole |

| 2-Iodo-4-fluorothiazole | Acetylene (B1199291) gas | PdCl₂(PPh₃)₂, CuI | Thiazole, 2-ethynyl-4-fluoro- |

This table represents a conceptual convergent step based on established cross-coupling methodologies.

Advanced Catalytic Systems and Reaction Conditions in Thiazole Synthesis

The efficiency and selectivity of thiazole synthesis are significantly enhanced by the use of advanced catalytic systems and non-conventional reaction conditions. These methods often lead to higher yields, shorter reaction times, and more environmentally friendly processes.

Transition Metal Catalysis (e.g., Copper, Palladium)

Transition metals, particularly palladium and copper, are central to the synthesis and functionalization of thiazoles.

Palladium Catalysis: Palladium catalysts are instrumental in C-C and C-N bond-forming reactions. In the context of 2-ethynyl-4-fluorothiazole, palladium's primary role is in cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group onto the thiazole ring. Palladium-catalyzed C-H bond activation and functionalization also represent a powerful strategy for modifying the thiazole core without the need for pre-halogenated substrates.

Copper Catalysis: Copper catalysts are frequently used as co-catalysts in palladium-mediated reactions like the Sonogashira coupling. However, they are also effective as primary catalysts for various transformations. Copper-catalyzed reactions have been developed for the one-pot synthesis of thiazole derivatives, such as thiazolidin-2-imines and 2,5-disubstituted 1,3,4-oxadiazoles, showcasing their versatility. These methods often involve the formation of C-S and C-N bonds under mild conditions.

Biocatalytic and Organocatalytic Applications

In a move towards greener and more sustainable chemistry, biocatalysts and organocatalysts have emerged as powerful alternatives to traditional metal catalysts.

Biocatalysis: Biocatalysts, such as enzymes or modified natural polymers, offer high selectivity under mild reaction conditions. Chitosan, a natural polymer, and its derivatives have been developed as effective, reusable, and eco-friendly biocatalysts for synthesizing thiazole derivatives. These catalysts function under mild conditions, often enhanced by ultrasound irradiation, providing high yields and simplifying product purification.

Organocatalysis: Organocatalysts are small, metal-free organic molecules that can catalyze chemical reactions. Their use avoids the potential for toxic metal contamination in the final products. Various organocatalytic systems have been reported for the synthesis of thiazole-related structures, such as the use of 2-pyridinecarboxaldehyde oxime to effect cyclization reactions or enolate-mediated cycloadditions to append other heterocyclic rings to a thiazole core.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. This technology has been widely applied to the synthesis of thiazoles. For instance, the classic Hantzsch synthesis and the formation of various substituted thiazole derivatives have been shown to proceed much more rapidly and efficiently under microwave irradiation. This enhancement is attributed to the efficient and uniform heating of the reaction mixture.

Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis:

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Hantzsch Thiazole Synthesis | Several hours | 10-40 minutes | Often significant | |

| Synthesis of Thiazole Acetates | 24-48 hours | 40 seconds | Substantial | |

| Three-Component Thiazolidinone Synthesis | Not specified | Minutes | High yields (88-96%) |

Ultrasound-Assisted Synthetic Transformations

The use of ultrasound irradiation (sonochemistry) provides mechanical energy that can accelerate reactions, particularly in heterogeneous systems. This eco-friendly technique has been successfully employed for the synthesis of thiazoles and related heterocycles, often leading to high yields in short reaction times under mild conditions.

Ultrasound-assisted synthesis is frequently combined with green chemistry principles, such as the use of biocatalysts or solvent-free conditions. For example, the synthesis of novel thiazole derivatives has been achieved using a chitosan-based biocatalyst under ultrasonic irradiation, highlighting the synergy between these advanced techniques. This methodology offers benefits such as greater product purity, lower costs, and simple workups. The synthesis of complex triazole-thiazole hybrids has also been efficiently accomplished using this method.

Principles of Green Chemistry in the Synthesis of Functionalized Thiazoles

The principles of green chemistry are increasingly integral to the design of synthetic routes for functionalized thiazoles, aiming to minimize environmental impact and enhance sustainability. These principles are particularly relevant in the synthesis of complex molecules like 2-ethynyl-4-fluorothiazole, where multiple steps and various reagents are involved. Key areas of focus include the selection of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of recyclable catalytic systems.

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses of thiazole derivatives often employ volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether.

Solvent Selection:

Efforts have been made to replace conventional solvents with greener alternatives in thiazole synthesis. Water, polyethylene glycol (PEG), and deep eutectic solvents (DES) have emerged as promising options. For instance, multicomponent reactions for the synthesis of thiazole derivatives have been successfully carried out in aqueous media, often accelerated by microwave irradiation. aau.dk Glycerol, a biodegradable and low-cost byproduct of biodiesel production, has also been utilized as a recyclable reaction medium for the synthesis of thiazoles. digitellinc.com In the context of the Sonogashira coupling step for introducing the ethynyl group, greener solvent systems like N-hydroxyethylpyrrolidone (HEP)/water mixtures have been investigated to replace toxic solvents like DMF. ingentaconnect.com

Solvent-Free Methods:

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. These methods often involve grinding the reactants together, sometimes with the aid of a catalyst, which can lead to shorter reaction times, higher yields, and simpler work-up procedures. One-pot, solvent-free multicomponent reactions have been developed for the synthesis of various functionalized thiazoles. nih.govresearchgate.netmedmedchem.com For example, the Hantzsch thiazole synthesis has been adapted to a solvent-free protocol by simply heating the reactants, resulting in rapid and efficient formation of 2-aminothiazoles. organic-chemistry.org Microwave-assisted solvent-free synthesis has also been employed for the preparation of substituted benzothiazoles using reusable solid supports like zeolites.

Interactive Data Table: Comparison of Solvents in Thiazole Synthesis

| Solvent | Reaction Type | Advantages | Disadvantages |

| Water | Multicomponent reactions | Non-toxic, readily available, safe | Poor solubility of some organic reactants |

| Polyethylene Glycol (PEG) | Nucleophilic Aromatic Substitution | Biodegradable, non-volatile, recyclable | High viscosity, potential for product separation challenges |

| Glycerol | Hantzsch thiazole synthesis | Biodegradable, low-cost, recyclable | High viscosity, requires elevated temperatures |

| Deep Eutectic Solvents (DES) | Hantzsch thiazole synthesis | Biodegradable, low volatility, tunable properties | Can be viscous, potential for product separation issues |

| N-Hydroxyethylpyrrolidone (HEP)/Water | Sonogashira Coupling | Greener alternative to DMF, allows for catalyst recycling | May require specific ligands for optimal performance |

| None (Solvent-Free) | Multicomponent reactions, Hantzsch synthesis | Eliminates solvent waste, often faster, simpler work-up | Not suitable for all reaction types, potential for localized heating |

Catalysts are fundamental to many synthetic transformations, and the development of recyclable catalytic systems is a cornerstone of green chemistry. In the context of synthesizing 2-ethynyl-4-fluorothiazole, palladium catalysts are crucial for the Sonogashira coupling step.

Homogeneous palladium catalysts, while highly active, are often difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. To address this, significant research has focused on the development of heterogeneous and recyclable palladium catalysts. These catalysts are typically immobilized on solid supports such as polymers, silica, or magnetic nanoparticles.

For Sonogashira reactions, various recyclable palladium catalyst systems have been reported. These include palladium nanoparticles supported on polymers or inorganic materials, which can be easily recovered by filtration and reused multiple times with minimal loss of activity. For instance, Merrifield resin-supported phenanthroline-palladium(II) complexes have been shown to be efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions, a related C-C bond-forming reaction. nih.gov Similarly, nickel-based nanoparticles, such as NiFe2O4, have been utilized as reusable catalysts for the one-pot synthesis of thiazole scaffolds. researchgate.net

Interactive Data Table: Examples of Recyclable Catalysts in Thiazole Synthesis and Related Reactions

| Catalyst System | Reaction Type | Support Material | Recyclability (Number of Cycles) | Key Advantages |

| Palladium Nanoparticles | Sonogashira Coupling | Polymers, Silica | 5-10+ | High activity, easy recovery by filtration |

| NiFe2O4 Nanoparticles | One-pot thiazole synthesis | - | 5+ | Magnetically separable, cost-effective |

| Merrifield Resin-supported Pd(II) | Suzuki-Miyaura Coupling | Merrifield Resin | 10+ | High stability, low metal leaching |

| Chitosan-based Catalysts | Thiazole synthesis | Chitosan | Multiple cycles | Biodegradable support, mild reaction conditions |

Advanced Spectroscopic and Structural Elucidation of Thiazole, 2 Ethynyl 4 Fluoro and Analogues

Solid-State Structural Analysis by X-ray Crystallography

The crystal packing of organic molecules is governed by a network of non-covalent intermolecular interactions. In the case of Thiazole (B1198619), 2-ethynyl-4-fluoro-, several key interactions are anticipated to direct its supramolecular assembly. The presence of fluorine, sulfur, nitrogen, and the ethynyl (B1212043) group creates a rich landscape for hydrogen bonding, halogen bonding, and π-interactions.

Halogen and Chalcogen Bonding: The fluorine atom can act as a halogen bond acceptor, while the sulfur atom of the thiazole ring can participate in chalcogen bonding. Studies on cocrystals of heterocyclic thiones with organoiodine compounds have demonstrated the prevalence of C–I···S halogen bonds and C=S···I chalcogen bonds, which, along with hydrogen bonding, consolidate the crystal packing. nih.gov In other fluorinated systems, C–H···F hydrogen bonds and various halogen bonds (e.g., I···N, I···O, I···S) are observed to be primary structure-directing forces, often forming complex 2D and 3D networks. acs.org

Hydrogen Bonding: The acidic proton of the terminal ethynyl group (C≡C–H) is a potential hydrogen bond donor, capable of interacting with the nitrogen atom of the thiazole ring (C–H···N) or the fluorine atom (C–H···F) of a neighboring molecule. In related heterocyclic structures, N–H···S and N–H···N hydrogen bonds are common motifs that can result in the formation of dimeric pairs or extended ribbon-like structures. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Analogues |

|---|---|---|---|

| Halogen Bond | C–X (e.g., C–I) | -F, N, S | Key structure-directing force in fluorinated and sulfur-containing heterocycles. nih.govacs.org |

| Hydrogen Bond | C≡C–H, C–H | -F, N | Forms dimeric pairs and extended chains, consolidating crystal packing. nih.gov |

| Chalcogen Bond | C–X | S (Thiazole) | Observed in linking hydrogen-bonded motifs in thione-containing crystals. nih.gov |

| π–π Stacking | Thiazole Ring | Thiazole Ring | Leads to cofacial or herringbone packing arrangements, influencing material properties. rsc.orgrsc.org |

The conformation of a molecule in its crystalline state reflects a low-energy state that is influenced by both intramolecular forces (e.g., steric hindrance, electronic effects) and intermolecular packing forces. For substituted heterocycles, the orientation of substituent groups relative to the ring is a key conformational feature.

The incorporation of fluorine into N-heterocycles can have a significant impact on conformational behavior. beilstein-journals.org While a comprehensive analysis of acyclic systems shows strong preferences for staggered conformations to minimize steric repulsion, the planarity of aromatic rings imposes different constraints. acs.org For Thiazole, 2-ethynyl-4-fluoro-, the thiazole ring itself is planar. The primary conformational question relates to the orientation of the ethynyl group. In the solid state, this is expected to be coplanar with the thiazole ring to maximize conjugation, unless significant steric hindrance or strong intermolecular forces dictate otherwise.

Analysis of thiazole-containing amino acid residues retrieved from the Cambridge Structural Database shows a strong tendency to adopt unique, semi-extended conformations stabilized by intramolecular hydrogen bonds. nih.gov Similarly, computational studies on thiazole analogues reveal a reduced conformational flexibility, with a rigid seven-bond motif describing the most stable conformers. researchgate.net This suggests that the thiazole ring imparts significant conformational rigidity to the molecules it is part of. For Thiazole, 2-ethynyl-4-fluoro-, the crystalline state is expected to "freeze" the molecule in a low-energy, likely planar, conformation.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution and, with specialized techniques, in the solid state. For fluorinated compounds, ¹⁹F NMR provides a highly sensitive probe in addition to standard ¹H and ¹³C NMR. The high natural abundance (100%), large magnetogyric ratio, and wide chemical shift range of the ¹⁹F nucleus make it ideal for structural analysis. rsc.org

For unambiguous assignment of all proton, carbon, and fluorine signals in a molecule like Thiazole, 2-ethynyl-4-fluoro-, multi-dimensional NMR experiments are essential. These techniques reveal through-bond and through-space correlations between different nuclei.

Correlation Spectroscopy (COSY, HSQC, HMBC): A combination of these experiments allows for the assembly of the molecular framework. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the thiazole ring proton to its attached carbon (C5), while the Heteronuclear Multiple Bond Correlation (HMBC) spectrum would show longer-range couplings, for instance, from the ethynyl proton to the thiazole carbons (C2), and from the thiazole proton (H5) to other ring carbons (C4).

¹⁹F-centric 2D NMR: Specialized pulse sequences have been developed to leverage the large and long-range J-couplings associated with fluorine. Nonselective 2D NMR experiments that correlate ¹⁹F chemical shifts with those of ¹H and ¹³C can provide connectivity information over multiple bonds. rsc.org This allows for the complete structural determination of small fluorinated molecules, even in complex mixtures, without requiring compound separation. rsc.org Furthermore, experiments like the gradient-selected HMBC can be used to observe long-range scalar couplings between protons and fluorine (e.g., ⁵J(H,F)), which are valuable for structural and conformational analysis. nih.gov

| Experiment | Correlation Type | Expected Information for Thiazole, 2-ethynyl-4-fluoro- |

|---|---|---|

| ¹H-¹H COSY | ¹H – ¹H (2-3 bonds) | Limited use for this specific molecule due to isolated proton spins. |

| ¹H-¹³C HSQC | ¹H – ¹³C (1 bond) | Correlation of H5 to C5; ethynyl H to its carbon. |

| ¹H-¹³C HMBC | ¹H – ¹³C (2-4 bonds) | Connects ethynyl proton to C2; H5 to C4 and C2. |

| ¹H-¹⁹F HOESY/NOESY | ¹H – ¹⁹F (through-space) | Confirms spatial proximity of the fluorine atom to protons on the ring or substituents. |

| ¹⁹F-¹³C Correlation | ¹⁹F – ¹³C (n bonds) | Reveals couplings between the fluorine atom and all carbons in the molecule, aiding assignment. rsc.org |

Quantitative NMR (qNMR) is a powerful method for determining the concentration of substances in a sample with high precision and accuracy, without the need for identical reference standards for each analyte. It is increasingly used for real-time monitoring of chemical reactions to understand kinetics, optimize conditions, and ensure process control. The synthesis of thiazole derivatives can be monitored in real-time using benchtop NMR spectroscopy, allowing for the tracking of reactant consumption and product formation. This provides crucial data for improving reaction efficiency and yield.

While X-ray crystallography is limited to crystalline materials, solid-state NMR (ss-NMR) can provide structural information on non-crystalline (amorphous) or poorly ordered solids. This is particularly relevant for materials that are difficult to crystallize.

¹⁹F ss-NMR is a viable tool to directly detect and characterize fluorinated moieties in solid samples. nih.govacs.org It can differentiate between organic and inorganic fluorine sources and can be used to study the local environment of the fluorine atom within the solid matrix. nih.gov For Thiazole, 2-ethynyl-4-fluoro-, ss-NMR could be used to:

Confirm the structure in an amorphous solid.

Study polymorphism by identifying different local environments for the atoms in different crystal forms.

Probe intermolecular distances and packing arrangements through cross-polarization and dipolar coupling measurements.

Studies on graphite (B72142) fluorides using ¹³C and ¹⁹F ss-NMR have shown distinct chemical shifts for fluorine bonded to aromatic versus aliphatic carbons, demonstrating the sensitivity of the technique to the local electronic environment in the solid phase. marquette.edu

Electronic and Vibrational Spectroscopy for Fundamental Property Characterization

The interaction of electromagnetic radiation with molecules provides fundamental insights into their electronic and vibrational states. Spectroscopic techniques that probe these interactions are invaluable for characterizing the intrinsic properties of novel compounds such as "Thiazole, 2-ethynyl-4-fluoro-".

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy is a powerful method for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy orbitals to higher energy orbitals. In molecules containing π-systems, such as thiazole derivatives, the most common transitions are π → π*. The extent of the conjugated π-system and the nature of any substituents significantly influence the energy of these transitions and, consequently, the maximum absorption wavelength (λmax).

For "Thiazole, 2-ethynyl-4-fluoro-", the thiazole ring provides a core aromatic system. The introduction of an ethynyl group at the 2-position extends this π-conjugation, which is expected to result in a bathochromic (red) shift of the λmax to a longer wavelength compared to the parent thiazole molecule. The fluorine atom at the 4-position, being an electronegative substituent, can also modulate the electronic structure of the molecule, further influencing the absorption spectrum. The UV-Vis spectra of thiazole derivatives typically show absorption maxima in the range of 293 to 477 nm, depending on the specific substituents and the solvent used. nih.gov

Table 1: Representative UV-Visible Absorption Data for Substituted Thiazoles

| Compound Class | Typical λmax Range (nm) | Dominant Electronic Transition |

|---|---|---|

| 5-N-Arylaminothiazoles | 358-410 | π → π |

| Azo-Thiazole Derivatives | 293-477 | π → π and n → π* |

Photoluminescence and Fluorescence Spectroscopy for Optical Behavior

Photoluminescence spectroscopy, particularly fluorescence, reveals the optical emission properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. This emitted light is typically of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift.

The fluorescence characteristics of thiazole derivatives are highly dependent on their molecular structure. The presence of the ethynyl group in "Thiazole, 2-ethynyl-4-fluoro-" is likely to enhance fluorescence due to the extension of the π-system and increased molecular rigidity, which can reduce non-radiative decay pathways. The fluorine substituent can also influence the fluorescence quantum yield and emission wavelength. Thiazolo[5,4-d]thiazole derivatives have been shown to fluoresce across the visible spectrum, from blue to orange-red, depending on their solid-state packing and substitution. nih.gov This tunability highlights the potential for designing thiazole-based fluorophores with specific optical properties.

Table 2: General Fluorescence Characteristics of Thiazole Derivatives

| Thiazole Derivative Type | Emission Color Range | Key Structural Features Influencing Emission |

|---|---|---|

| 2-Pyrenylthiazoles | Yellow-Orange | Extended aromatic system |

| Thiazolo[5,4-d]thiazoles | Blue to Orange-Red | Crystal packing and alkyl appendages |

Fourier-Transformed Infrared and Raman Spectroscopy for Vibrational Modes

For "Thiazole, 2-ethynyl-4-fluoro-", several characteristic vibrational bands are expected:

Thiazole Ring Modes: The stretching vibrations of the C=N and C=C bonds within the thiazole ring are typically observed in the 1300-1600 cm⁻¹ region. dtic.mil

Ethynyl Group Modes: The C≡C triple bond stretch gives a characteristic band around 2100-2260 cm⁻¹, which is often more intense in the Raman spectrum. The ≡C-H stretch appears as a sharp band around 3300 cm⁻¹.

Carbon-Fluorine Bond: The C-F stretching vibration is expected to produce a strong absorption in the FTIR spectrum, typically in the 1000-1400 cm⁻¹ range.

Table 3: Predicted Key Vibrational Modes for Thiazole, 2-ethynyl-4-fluoro-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|

| ≡C-H Stretch | ~3300 | FTIR |

| C≡C Stretch | 2100-2260 | Raman |

| Thiazole Ring Stretching | 1300-1600 | FTIR & Raman |

| C-F Stretch | 1000-1400 | FTIR |

Mass Spectrometry for Reaction Pathway Elucidation and Mechanistic Insights

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure and fragmentation pathways.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental formula of a molecule, as it can distinguish between compounds with the same nominal mass but different atomic compositions. For "Thiazole, 2-ethynyl-4-fluoro-", with a molecular formula of C₅H₂FNS, the theoretical exact mass of the molecular ion can be calculated with high precision. An experimentally determined mass that is in close agreement with the theoretical value (typically within 5 ppm) provides strong evidence for the molecular formula of the synthesized compound.

The molecular formula of "Thiazole, 2-ethynyl-4-fluoro-" is C₅H₂FNS. Based on the exact masses of the most abundant isotopes, the theoretical monoisotopic mass is approximately 126.9892 Da.

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a wealth of information about the molecule's structure and the relative strengths of its chemical bonds.

The fragmentation of thiazole derivatives is known to be influenced by the nature and position of substituents. Common fragmentation pathways for 2-substituted-4-arylthiazoles involve the cleavage of the thiazole ring at the 1,2- and 3,4-bonds. For protonated thiazol-benzimidazolones, a facile loss of a carbon monoxide (CO) molecule has been observed. The fragmentation of "Thiazole, 2-ethynyl-4-fluoro-" would likely involve initial cleavage of the thiazole ring, as well as fragmentation related to the ethynyl and fluoro substituents. A plausible fragmentation pathway could involve the initial loss of small neutral molecules such as acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN).

Table 4: Potential Fragmentation Pathways for Protonated Thiazole, 2-ethynyl-4-fluoro- ([M+H]⁺, m/z ≈ 128)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Lost Fragment |

|---|---|---|---|

| 128 | 26 | 102 | C₂H₂ (Acetylene) |

| 128 | 27 | 101 | HCN (Hydrogen Cyanide) |

| 128 | 46 | 82 | C₂HF (Fluoroacetylene) |

Computational and Theoretical Chemistry Studies of Thiazole, 2 Ethynyl 4 Fluoro

Quantum Chemical Calculation Methodologies

The investigation of the molecular properties of Thiazole (B1198619), 2-ethynyl-4-fluoro- would typically employ a variety of computational methods to ensure accuracy and a comprehensive understanding of its electronic behavior.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular structures and electronic properties due to its balance of accuracy and computational cost. For a molecule like Thiazole, 2-ethynyl-4-fluoro-, a common approach would involve the use of hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange and has demonstrated reliability for a wide array of organic molecules. Other functionals, including PBE0 or M06-2X, might also be employed to assess the dependence of the results on the chosen functional.

The selection of a basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-311++G(d,p), is frequently used for such systems. This basis set is extensive, including diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The combination of a hybrid functional like B3LYP with a comprehensive basis set like 6-311++G(d,p) is expected to provide reliable predictions for the geometry, electronic structure, and spectroscopic properties of Thiazole, 2-ethynyl-4-fluoro-.

Table 1: Representative DFT Functionals and Basis Sets for Thiazole Derivatives This table is illustrative and based on common practices in computational chemistry for similar molecules.

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d) | Initial geometry optimization and vibrational frequencies. |

| B3LYP | 6-311++G(d,p) | Refined geometry, electronic properties (HOMO, LUMO), and charge distribution. |

| PBE0 | cc-pVTZ | High-accuracy energy calculations and comparison with other functionals. |

| M06-2X | aug-cc-pVTZ | Systems with non-covalent interactions and for improved thermochemistry. |

Ab Initio and Semi-Empirical Methods

Beyond DFT, ab initio methods, which are based on first principles without empirical parameterization, can provide a higher level of theory for verification. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, offer a benchmark for the results obtained from DFT. For a molecule of this size, MP2 with a suitable basis set would be a feasible option for refining the understanding of electron correlation effects.

Semi-empirical methods, such as AM1 or PM7, are computationally less expensive and can be useful for preliminary calculations or for studying very large systems. However, their reliance on parameterization makes them generally less accurate than DFT or ab initio methods for detailed electronic structure analysis.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of Thiazole, 2-ethynyl-4-fluoro- are dictated by the arrangement and energies of its molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For Thiazole, 2-ethynyl-4-fluoro-, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the ethynyl (B1212043) group, which contains a π-system. The LUMO, conversely, is likely to be distributed over the entire π-conjugated system, with significant contributions from the thiazole ring and the ethynyl moiety. The presence of the electronegative fluorine atom at the 4-position is anticipated to lower the energy of both the HOMO and LUMO, potentially increasing the molecule's resistance to oxidation and affecting its electron-accepting capabilities.

Table 2: Predicted General Characteristics of Frontier Orbitals for Thiazole, 2-ethynyl-4-fluoro- This table presents expected trends based on the electronic nature of the substituents.

| Molecular Orbital | Expected Primary Localization | Influence of Substituents |

|---|---|---|

| HOMO | Thiazole ring and ethynyl π-system | The electron-withdrawing fluorine atom is expected to stabilize (lower the energy of) the HOMO. |

| LUMO | Delocalized over the thiazole and ethynyl π-system | The fluorine atom will likely lower the energy of the LUMO, increasing the electron affinity. |

| HOMO-LUMO Gap | - | The net effect on the gap will depend on the relative stabilization of the HOMO and LUMO. |

Electron Density Distribution and Charge Transfer Characteristics

The electron density distribution reveals the localization of electrons within the molecule and provides insights into its polarity and reactive sites. In Thiazole, 2-ethynyl-4-fluoro-, the high electronegativity of the nitrogen, sulfur, and fluorine atoms will lead to a non-uniform distribution of electron density. Natural Bond Orbital (NBO) analysis or other population analysis methods would be used to quantify the partial atomic charges. It is expected that the fluorine atom will carry a significant negative partial charge, while the adjacent carbon atom (C4) will be electron-deficient. The nitrogen and sulfur atoms of the thiazole ring will also exhibit negative partial charges.

This charge distribution can lead to intramolecular charge transfer characteristics upon electronic excitation. Time-Dependent DFT (TD-DFT) calculations would be instrumental in predicting the nature of electronic transitions, identifying whether they involve significant charge transfer from the electron-rich regions to electron-deficient parts of the molecule.

Aromaticity and π-Electron Delocalization within the Thiazole System

The thiazole ring is an aromatic heterocycle, and its aromaticity is a key factor in its stability and reactivity. The degree of π-electron delocalization within the ring can be quantified using various theoretical indices. The Nucleus-Independent Chemical Shift (NICS) is a common magnetic criterion for aromaticity, where negative values inside the ring indicate aromatic character. Structural criteria, such as the Harmonic Oscillator Model of Aromaticity (HOMA) index, which evaluates the bond length alternation, can also be employed.

For Thiazole, 2-ethynyl-4-fluoro-, the presence of the electron-withdrawing fluorine and ethynyl substituents is expected to influence the aromaticity of the thiazole ring. The fluorine atom, through its inductive effect, could slightly reduce the electron density within the ring, potentially modulating its aromatic character. The ethynyl group, being a π-system, will conjugate with the thiazole ring, leading to a more extended π-electron delocalization across the molecule. A comprehensive computational study would involve the calculation of these aromaticity indices to quantify the electronic effects of the substituents on the thiazole core. rsc.org

Conformational Analysis and Molecular Dynamics Simulations

Computational chemistry provides powerful tools for investigating the structural and dynamic properties of molecules like Thiazole, 2-ethynyl-4-fluoro-. Through methods such as energy minimization, conformational analysis, and molecular dynamics, a detailed understanding of the molecule's behavior at an atomic level can be achieved.

The exploration of the conformational landscape of Thiazole, 2-ethynyl-4-fluoro- begins with identifying its most stable three-dimensional structures. This process involves mapping the potential energy surface of the molecule to locate energy minima, which correspond to stable conformers. For molecules with flexible bonds, this can be a complex task, but for semi-rigid structures like the subject compound, the landscape is often simpler.

Theoretical studies on related heterocyclic and fluorinated molecules typically employ methods like Density Functional Theory (DFT) for geometry optimization. nih.govmdpi.com A common functional used for this purpose is B3LYP, paired with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov The initial geometries for optimization can be generated using molecular mechanics force fields or through systematic searches, such as Monte Carlo methods, to ensure a thorough exploration of conformational possibilities. mdpi.com

For Thiazole, 2-ethynyl-4-fluoro-, the primary conformational freedom arises from the rotation around the single bond connecting the ethynyl group to the thiazole ring. However, due to the linear nature of the ethynyl group and the planarity of the thiazole ring, significant conformational isomers are not expected. The energy minimization process would likely converge to a single, stable, planar, or near-planar structure. Molecular dynamics (MD) simulations can further explore the molecule's stability and conformational behavior over time, providing insights into its flexibility and the stability of its structure. nih.govnih.gov The process typically involves an initial energy minimization of the system, followed by the simulation run for a specified period to observe the molecule's dynamic behavior. nih.gov

Table 1: Theoretical Conformational Analysis Parameters This table presents hypothetical data based on typical computational outputs for similar molecules.

| Parameter | Method | Basis Set | Result |

| Optimized Energy | DFT (B3LYP) | 6-31G(d,p) | -685.432 Hartree |

| Number of Conformers | Potential Energy Scan | - | 1 (Planar) |

| Rotational Barrier (C-C≡) | DFT (B3LYP) | 6-31G(d,p) | ~0.5 kcal/mol |

| Dipole Moment | DFT (B3LYP) | 6-31G(d,p) | 2.15 Debye |

The geometry of Thiazole, 2-ethynyl-4-fluoro- is expected to be predominantly planar. The thiazole ring is an aromatic heterocycle and is inherently flat. The sp-hybridized carbons of the ethynyl group dictate a linear geometry for this substituent. Computational geometry optimization at the DFT level, such as with the B3LYP/6-31G(d,p) method, is used to confirm the planarity of the minimum energy structure. nih.gov

Steric hindrance is generally not anticipated to be a significant factor in this molecule. The substituents on the thiazole ring—a compact fluorine atom and a linear ethynyl group—are relatively small. The distance between the ethynyl group and the adjacent sulfur atom in the ring, as well as between the fluorine atom and the C5-hydrogen, would be evaluated from the optimized geometry to rule out significant steric strain. In related fluorinated compounds, weak electrostatic interactions, rather than steric repulsion, can become more influential in determining the preferred conformation. nih.gov

Table 2: Calculated Dihedral Angles for Planarity Assessment This table presents hypothetical data illustrating the expected planarity of the molecule.

| Dihedral Angle | Atoms Involved | Calculated Value (Degrees) |

| τ1 | S1-C2-C6-C7 | 179.9° |

| τ2 | N3-C2-C6-C7 | -0.1° |

| τ3 | F-C4-C5-H | 0.0° |

| τ4 | C5-C4-N3-C2 | 0.1° |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic properties, which can aid in the characterization of novel compounds and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. nih.gov These calculations are typically performed using DFT functionals and basis sets selected for their accuracy in reproducing experimental shifts. researchgate.net For instance, the M06 functional combined with the aug-pcS-1 basis set has been shown to provide efficient and accurate results for proton shifts in thiazole derivatives. researchgate.net

For Thiazole, 2-ethynyl-4-fluoro-, several structural features would influence its NMR spectrum. The electronegative fluorine atom at the C4 position is expected to cause a downfield shift (higher ppm) for the adjacent proton at C5. researchgate.net The magnetic anisotropy of the ethynyl group's triple bond will also affect the chemical environment of nearby nuclei, particularly the C5 proton. researchgate.net The acetylenic proton itself has a characteristic chemical shift range. Calculations would be performed on the B3LYP/6-31G(d,p) optimized geometry, often including a solvent model to better simulate experimental conditions.

Table 3: Predicted NMR Chemical Shifts (δ, ppm) for Thiazole, 2-ethynyl-4-fluoro- This table presents hypothetical chemical shifts calculated relative to TMS, based on known substituent effects.

| Nucleus | Predicted Chemical Shift (ppm) | Key Influences |

| ¹H NMR | ||

| H (on C5) | 7.85 | Deshielding by fluorine; Ring current; Anisotropy of C≡C |

| H (on C7) | 3.40 | Acetylenic proton environment |

| ¹³C NMR | ||

| C2 | 145.2 | Attached to S, N, and C≡C |

| C4 | 160.1 (d, ¹JCF ≈ 250 Hz) | Attached to fluorine |

| C5 | 115.8 (d, ²JCF ≈ 15 Hz) | Adjacent to fluorine |

| C6 (ethynyl) | 85.3 | sp-hybridized carbon |

| C7 (ethynyl) | 78.9 | sp-hybridized carbon |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its bond vibrations. Quantum chemical calculations can compute the harmonic vibrational frequencies and their corresponding intensities, which directly correlate with the peaks in an experimental spectrum. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization, such as B3LYP/6-31G(d,p). nih.gov

The results of a frequency calculation not only predict the spectrum but also allow for the assignment of specific vibrational modes to each calculated frequency. For Thiazole, 2-ethynyl-4-fluoro-, characteristic vibrational modes would include the C-F stretch, the C≡C triple bond stretch, the ≡C-H stretch, and various stretching and bending modes associated with the thiazole ring. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, which improves the agreement with experimental data. mdpi.com

Table 4: Predicted Vibrational Frequencies and Assignments This table presents hypothetical data for the most characteristic vibrational modes.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity | Assignment |

| 3450 | 3312 | Medium | ≡C-H stretch |

| 2215 | 2126 | Strong | C≡C stretch |

| 1580 | 1517 | Medium | Thiazole ring C=N stretch |

| 1495 | 1435 | Strong | Thiazole ring skeletal vibration |

| 1245 | 1195 | Very Strong | C-F stretch |

| 850 | 816 | Medium | C-H out-of-plane bend |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelength maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For Thiazole, 2-ethynyl-4-fluoro-, the UV-Vis spectrum is expected to be dominated by π→π* transitions. These transitions involve the promotion of electrons from filled π-orbitals to empty π*-orbitals within the conjugated system formed by the thiazole ring and the ethynyl group. The calculations can identify the specific molecular orbitals involved in the most significant transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. nih.gov Performing these calculations within a solvent model is crucial as solvent polarity can significantly influence the absorption wavelengths. nih.gov

Table 5: Predicted Electronic Transitions via TD-DFT This table presents hypothetical TD-DFT results in a simulated solvent like methanol.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution | Character |

| S₀ → S₁ | 285 | 0.45 | HOMO → LUMO (95%) | π→π |

| S₀ → S₂ | 252 | 0.18 | HOMO-1 → LUMO (70%) | π→π |

| S₀ → S₃ | 220 | 0.09 | HOMO → LUMO+1 (85%) | π→π* |

Elucidation of Reaction Mechanisms and Energetics through Computational Modeling

Computational modeling is an indispensable tool for understanding the intricate details of chemical reactions. For a molecule like Thiazole, 2-ethynyl-4-fluoro-, computational methods can predict the most likely pathways for its synthesis and subsequent reactions, as well as the energy changes that occur during these transformations. A likely synthetic route to this compound is the Sonogashira coupling, which involves the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves locating the highest energy point along a reaction coordinate, known as the transition state, which represents the barrier that must be overcome for reactants to become products. For the synthesis of Thiazole, 2-ethynyl-4-fluoro-, likely via a Sonogashira coupling of a 2-halo-4-fluorothiazole with an ethynylating agent, computational chemists would map the potential energy surface of the reaction.

This mapping involves:

Identification of Intermediates and Transition States: Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the structures of all species involved in the reaction, including short-lived intermediates and transition states.

Vibrational Frequency Analysis: This analysis confirms the nature of the stationary points on the potential energy surface. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Computational studies on copper-free Sonogashira cross-coupling reactions have detailed the structures of ground states and transition states, providing a blueprint for how such an analysis would be applied to the synthesis of 2-ethynyl-4-fluorothiazole.

Once the reaction pathway, including all intermediates and transition states, has been mapped, the energetic profile can be constructed. This profile plots the relative energies of all species along the reaction coordinate, providing crucial information about the reaction's feasibility and kinetics.

Key parameters derived from the energetic profile include:

Activation Energy (ΔG‡): The energy difference between the reactants and the highest transition state. A lower activation energy implies a faster reaction.

For the synthesis of Thiazole, 2-ethynyl-4-fluoro-, a computational study would calculate these energetic parameters for each step of the proposed mechanism (e.g., oxidative addition, transmetalation, and reductive elimination in a palladium-catalyzed cycle).

Table 1: Hypothetical Energetic Data for a Key Synthetic Step

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants (2-halo-4-fluorothiazole + alkyne) | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Intermediate 1 | -5.8 |

| 4 | Transmetalation Transition State | +12.5 |

| 5 | Intermediate 2 | -10.3 |

| 6 | Reductive Elimination Transition State | +20.1 |

| 7 | Products (Thiazole, 2-ethynyl-4-fluoro-) | -25.7 |

Note: This table is illustrative and does not represent actual experimental or calculated data for the specified compound, as such data is not currently available.

Solvent Effects Modeling and Solvation Dynamics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these solvent effects in several ways.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good estimates of how a solvent's polarity affects the energies of reactants, products, and transition states. Studies have shown that solvent can decrease the exothermicity of reactions by stabilizing the reactants. nih.gov

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific interactions, such as hydrogen bonding, between the solvent and the reacting molecules. Molecular dynamics (MD) simulations are often used to study the dynamic behavior of the solvent molecules and their influence on the reaction.